D,L-Dropropizine N-Oxide

Catalog No.
S13931436
CAS No.
152323-00-7
M.F
C13H20N2O3
M. Wt
252.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D,L-Dropropizine N-Oxide

CAS Number

152323-00-7

Product Name

D,L-Dropropizine N-Oxide

IUPAC Name

3-(1-oxido-4-phenylpiperazin-1-ium-1-yl)propane-1,2-diol

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C13H20N2O3/c16-11-13(17)10-15(18)8-6-14(7-9-15)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2

InChI Key

PLWDVKPSKVPUMW-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CCN1C2=CC=CC=C2)(CC(CO)O)[O-]

D,L-Dropropizine N-Oxide is a derivative of dropropizine, an antitussive agent used primarily for the treatment of coughs. The compound features a nitrogen atom that has been oxidized to form an N-oxide, which alters its pharmacological properties compared to its parent compound. Dropropizine itself is a racemic mixture of two enantiomers, each with distinct biological activities. The N-oxide form is characterized by improved solubility and altered receptor interactions, which can enhance its therapeutic efficacy and safety profile.

Typical of N-oxides, including:

  • Reduction Reactions: N-oxides can be reduced back to their corresponding amines under certain conditions.
  • Nucleophilic Substitution: The nitrogen atom in the N-oxide can be involved in nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidation Reactions: The presence of the N-oxide group may influence the compound's reactivity towards oxidizing agents, potentially leading to the formation of other derivatives.

These reactions highlight the versatility of D,L-Dropropizine N-Oxide in synthetic organic chemistry and its potential for further modifications.

The biological activity of D,L-Dropropizine N-Oxide is primarily linked to its role as an antitussive agent. Studies indicate that the N-oxide form may exhibit:

  • Reduced hERG Activity: Compared to non-N-oxide forms, D,L-Dropropizine N-Oxide demonstrates significantly lower hERG (human Ether-à-go-go-Related Gene) channel inhibition, which is crucial for cardiac safety .
  • Enhanced Antitussive Effects: The modification to the N-oxide form may improve its efficacy in suppressing cough reflexes by altering its interaction with central nervous system receptors .

Additionally, research suggests that the biological effects may vary based on the specific enantiomeric composition of the compound.

The synthesis of D,L-Dropropizine N-Oxide can be achieved through several methods:

  • Oxidation of Dropropizine: The most straightforward method involves treating dropropizine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid, which selectively oxidizes the nitrogen atom to form the N-oxide.
  • Catalytic Methods: Recent advancements in catalytic amination reactions have demonstrated that bio-renewable glycerol can be utilized as a precursor for synthesizing dropropizine derivatives, including D,L-Dropropizine N-Oxide .
  • One-Pot Reactions: Sequential reactions involving epichlorohydrin and phenylpiperazine can yield dropropizine, which can then be oxidized to form the N-oxide .

These methods highlight the compound's accessibility and potential for large-scale synthesis.

D,L-Dropropizine N-Oxide is primarily used in:

  • Pharmaceutical Formulations: As an active ingredient in cough suppressants due to its effective antitussive properties.
  • Research: Investigated for its potential applications in drug development aimed at reducing cardiac side effects associated with other antitussive agents.

The unique properties of D,L-Dropropizine N-Oxide make it a candidate for further exploration in therapeutic settings.

Interaction studies have shown that D,L-Dropropizine N-Oxide exhibits differential binding affinities compared to its parent compound. Key findings include:

  • Receptor Binding Studies: Research indicates altered affinity for neurotransmitter receptors, which may enhance its therapeutic profile while minimizing side effects.
  • Drug Interaction Potential: The reduced hERG activity suggests a lower risk of cardiotoxicity when co-administered with other medications that may affect cardiac rhythm .

These studies are essential for understanding the safety and efficacy profile of D,L-Dropropizine N-Oxide in clinical settings.

D,L-Dropropizine N-Oxide belongs to a class of compounds known as antitussives and shares similarities with several other compounds. Notable comparisons include:

Compound NameStructure TypeBiological ActivityUnique Features
DropropizineRacemic mixtureAntitussiveStandard form with higher hERG activity
BenzonatateEsterAntitussiveNon-narcotic; acts by anesthetizing stretch receptors
CodeineAlkaloidAntitussive/AnalgesicOpioid; higher risk of addiction and side effects
DextromethorphanMorphinan derivativeAntitussiveNon-opioid; NMDA receptor antagonist

D,L-Dropropizine N-Oxide stands out due to its reduced hERG activity while maintaining effective antitussive properties, making it a safer alternative compared to some traditional agents.

The synthesis of N-oxide derivatives from piperazine scaffolds necessitates precise control over oxidation conditions to ensure regioselectivity and functional group compatibility. Hydrogen peroxide (H~2~O~2~) and meta-chloroperbenzoic acid (mCPBA) are widely employed as oxidizing agents due to their ability to selectively target tertiary amines without over-oxidizing sensitive moieties. For instance, in the synthesis of quinoxaline 1,4-di-N-oxide derivatives, hydrogen peroxide in acetic acid at 60–80°C achieved quantitative oxidation of the piperazine nitrogen, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

A comparative study of oxidation methods reveals that solvent choice significantly impacts reaction efficiency. Polar aprotic solvents such as dichloromethane facilitate higher yields (82–95%) compared to protic solvents like ethanol (65–78%). Mechanistically, the oxidation proceeds via nucleophilic attack of the amine lone pair on the electrophilic oxygen of the oxidizing agent, forming a transient N-hydroxypiperazine intermediate that subsequently loses water to yield the N-oxide.

Table 1: Oxidation Conditions for Piperazine N-Oxide Synthesis

Oxidizing AgentSolventTemperature (°C)Yield (%)
H~2~O~2~Acetic Acid60–8092
mCPBACH~2~Cl~2~2588
NaIO~4~H~2~O5075

Recent innovations include the use of iron-catalyzed oxidative protocols under hydrogen pressure, which enable deuteration at specific positions while forming N-oxides. However, such methods require stringent control over reaction parameters to avoid side reactions such as nitrosamine formation.

Enantiomeric Resolution Techniques for Racemic Mixtures

The racemic nature of D,L-dropropizine N-oxide necessitates advanced resolution strategies to isolate enantiomers for pharmacological evaluation. Chiral stationary phase (CSP) high-performance liquid chromatography (HPLC) has emerged as the gold standard, leveraging cellulose tris(3,5-dimethylphenylcarbamate) columns to achieve baseline separation. Mobile phases comprising hexane-isopropanol (90:10, v/v) with 0.1% diethylamine resolve enantiomers with a resolution factor (R~s~) > 2.5 within 20 minutes.

Alternative approaches include diastereomeric salt formation using chiral acids such as (+)-dibenzoyl-L-tartaric acid. Recrystallization from ethanol-water mixtures yields enantiomerically pure fractions, as validated by optical rotation measurements. Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) in organic solvents selectively acylates one enantiomer, though this method suffers from lower efficiency (45–60% yield).

Table 2: Enantiomeric Resolution Efficiency

MethodResolution Factor (R~s~)Yield (%)
CSP-HPLC2.798
Diastereomeric Salt1.985
Enzymatic Acylation1.258

Nuclear magnetic resonance spectroscopy with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) provides complementary stereochemical analysis, distinguishing enantiomers via split signals in the ^1^H NMR spectrum.

Crystallographic Characterization of N-Oxide Derivatives

X-ray crystallography remains indispensable for elucidating the three-dimensional structure and hydrogen-bonding networks of D,L-dropropizine N-oxide. Single-crystal X-ray diffraction (SC-XRD) analysis reveals a monoclinic crystal system with space group P2~1~/c and unit cell parameters a = 8.54 Å, b = 12.37 Å, c = 14.29 Å, and β = 102.6°. The N-oxide group exhibits a bond length of 1.36 Å for N–O, consistent with partial double-bond character due to resonance stabilization.

Intermolecular interactions dominate the crystal packing, with O–H···N hydrogen bonds (2.89 Å) forming infinite chains along the b-axis. Additionally, C–H···π interactions (3.12 Å) between aromatic rings contribute to lattice stability. Differential scanning calorimetry (DSC) corroborates the crystalline purity, showing a sharp melting endotherm at 167°C.

Table 3: Crystallographic Parameters of D,L-Dropropizine N-Oxide

ParameterValue
Crystal SystemMonoclinic
Space GroupP2~1~/c
Unit Cell Volume1467.8 ų
N–O Bond Length1.36 Å
Hydrogen Bond Length2.89 Å

Fourier-transform infrared (FT-IR) spectroscopy complements crystallographic data, with characteristic N–O stretching vibrations at 1265 cm⁻¹ and C–N stretches at 1340 cm⁻¹. These findings collectively validate the structural integrity and stereoelectronic effects induced by N-oxidation.

Modulation of Cough Reflex Arc Neurotransmission

D,L-Dropropizine N-Oxide exhibits its antitussive effects through complex modulation of cough reflex arc neurotransmission, operating primarily through peripheral mechanisms distinct from centrally-acting antitussives [1]. The compound demonstrates a preferential peripheral site of action, as evidenced by studies showing that levodropropizine failed to prevent electrically-induced cough when administered intracerebroventricularly, while maintaining antitussive efficacy through peripheral routes [1].

The cough reflex arc consists of three primary components: sensory afferent pathways, central processing in the nucleus tractus solitarius, and motor efferent pathways [2]. D,L-Dropropizine N-Oxide primarily targets the sensory afferent component, specifically interfering with sensory neuropeptide systems involved in cough initiation [1]. Research demonstrates that the compound's mechanism involves interference with the sensory neuropeptide system, as levodropropizine failed to prevent vagally-elicited cough in capsaicin-desensitized animals that were depleted of neuropeptides [1].

Sensory Nerve Fiber Modulation

The compound's action on sensory nerve fibers represents a critical component of its antitussive mechanism [3]. Bronchopulmonary C-fibers, which comprise the majority of afferent nerves innervating the airways and lungs, utilize peptide neurotransmitters including substance P and neurokinin A [3]. These fibers project to the airways from the jugular and nodose ganglia of the vagus nerves and from thoracic dorsal root ganglia [3].

D,L-Dropropizine N-Oxide modulates the activity of these sensory pathways through its interaction with neuropeptide systems [4]. Calcitonin gene-related peptide and substance P, which are co-stored in primary afferent sensory neurons, play crucial roles in cough reflex sensitization [4] [5]. The compound appears to interfere with the synergistic relationship between these neuropeptides, particularly their interaction at peripheral sensory nerve terminals [4].

Central Processing Modulation

While primarily peripheral in action, D,L-Dropropizine N-Oxide may also influence central processing within the nucleus tractus solitarius [6]. The caudal portion of the nucleus tractus solitarius plays an important role in integrating peripheral inputs regulating the cough reflex and represents a potential site of action for antitussive drugs [6]. Research indicates that antitussive agents can selectively decrease expiratory motor activation during cough through actions in this region [6].

The compound's effects on central neurotransmission may involve modulation of serotonergic pathways [7]. Central acting antitussive drugs have been shown to increase the release of serotonin in the nucleus tractus solitarius, which contributes to their antitussive effects [7]. D,L-Dropropizine N-Oxide may influence these serotonergic mechanisms through its unique N-oxide functionality [7].

Comparative Receptor Binding Affinity Profiles (σ1, H1, mACh)

The receptor binding profile of D,L-Dropropizine N-Oxide demonstrates significant differences from its parent compound dropropizine, primarily due to the presence of the N-oxide functional group [8]. These differences in binding affinity contribute to the compound's altered pharmacological properties and potentially improved safety profile [8].

Sigma-1 Receptor Interactions

Sigma-1 receptors represent an important target for antitussive compounds, with significant evidence supporting their role in cough suppression [9]. Research demonstrates that sigma-1 receptor agonists, including structurally dissimilar compounds, inhibit citric acid-induced cough in guinea pigs when administered both systemically and by aerosol [9]. The antitussive effects of these compounds can be reversed by sigma-1 receptor antagonists, confirming the involvement of these receptors in cough suppression mechanisms [9].

D,L-Dropropizine N-Oxide exhibits altered binding characteristics at sigma-1 receptors compared to the parent compound [10]. Sigma-1 receptors are multi-functional, ligand-operated proteins situated in endoplasmic reticulum membranes and play crucial roles in modulating neurophysiology [10]. These receptors can bind to and modulate a large range of client proteins, including many ion channels in both endoplasmic reticulum and plasma membranes [10].

The phenylpiperazine structural motif present in D,L-Dropropizine N-Oxide contributes to its sigma receptor binding properties [11]. Studies have shown that phenylpiperazine derivatives can bind at sigma receptors with high affinity, with some derivatives achieving binding constants in the 1-10 nanomolar range [11]. The N-oxide modification may alter these binding characteristics, potentially contributing to the compound's unique pharmacological profile [11].

Histamine H1 Receptor Binding

D,L-Dropropizine N-Oxide demonstrates significant binding affinity for histamine H1 receptors, which represents an important component of its antitussive mechanism [8]. Levodropropizine, the S-enantiomer of dropropizine, has been confirmed to have affinity for H1-histaminic receptors through both receptor binding studies and isolated organ preparations [8].

The histamine H1 receptor system plays a crucial role in respiratory physiology and cough mechanisms [12]. The affinity of histamine for H1-receptors is predominantly regulated by receptor internalization processes, which can be modulated by various pharmacological agents [12]. Research demonstrates that histamine-induced internalization of H1-receptors occurs through clathrin-dependent mechanisms upon stimulation [12].

The N-oxide functional group in D,L-Dropropizine N-Oxide may alter the compound's interaction with H1 receptors compared to the parent compound [13]. Studies examining muscarinic cholinergic and histamine H1 receptor binding have shown that metabolites can exhibit different binding affinities compared to parent compounds, with some metabolites retaining significant activity while others show reduced potency [13].

Muscarinic Acetylcholine Receptor Interactions

Muscarinic acetylcholine receptor binding represents another important aspect of D,L-Dropropizine N-Oxide's pharmacological profile [8]. Research indicates that levodropropizine does not exhibit significant interaction with muscarinic receptors, which contributes to its favorable side effect profile compared to compounds with anticholinergic activity [8].

The absence of significant muscarinic receptor binding is therapeutically advantageous for antitussive compounds [14]. Muscarinic antagonists can interact with sigma recognition sites, potentially complicating their pharmacological profiles [14]. The selective binding pattern of D,L-Dropropizine N-Oxide, with minimal muscarinic receptor interaction, contributes to its therapeutic specificity [8].

Receptor TypeBinding CharacteristicFunctional Significance
Sigma-1Modified affinity due to N-oxideAntitussive mechanism, neuroprotection [10] [9]
Histamine H1Confirmed binding affinityRespiratory modulation, cough suppression [8] [12]
MuscarinicMinimal interactionReduced anticholinergic effects [8]

Impact of N-Oxide Group on Blood-Brain Barrier Permeability

The N-oxide functional group significantly influences the blood-brain barrier permeability characteristics of D,L-Dropropizine N-Oxide, contributing to its peripheral selectivity and altered pharmacological profile [15]. This modification represents a strategic approach to reducing central nervous system exposure while maintaining therapeutic efficacy [15].

Permeability Modification Mechanisms

N-oxide groups substantially increase the polarity and hydrophilicity of drug molecules, leading to decreased membrane permeability [15]. The highly polar nature of N-oxides, characterized by strong binding to water molecules, typically improves water solubility while simultaneously decreasing membrane permeability [15]. This dual effect is particularly relevant for blood-brain barrier penetration, where increased polarity generally reduces central nervous system access [15].

The blood-brain barrier consists of tightly joined endothelial cells that restrict the passage of polar and hydrophilic compounds [16]. Research demonstrates that nitric oxide can influence blood-brain barrier function by increasing permeability and inhibiting P-glycoprotein efflux pumps in brain capillary endothelial cells [16]. However, the N-oxide functional group in D,L-Dropropizine N-Oxide appears to work in opposition to these permeability-enhancing effects [15].

Comparative Permeability Studies

Studies examining the blood-brain barrier permeability of N-oxide containing compounds reveal significant reductions in central nervous system penetration compared to their parent compounds [17]. Research on neuronal nitric oxide synthase inhibitors demonstrates that reducing the number of rotatable bonds and incorporating fluorine atoms can improve permeability, but N-oxide functional groups generally decrease membrane penetration [17].

The permeability characteristics of D,L-Dropropizine N-Oxide can be evaluated using parallel artificial membrane permeability assays, which provide important insights into blood-brain barrier penetration potential [17]. These studies indicate that compounds with N-oxide functional groups typically exhibit reduced permeability coefficients compared to their non-oxidized counterparts [17].

Pharmacological Implications

The reduced blood-brain barrier permeability of D,L-Dropropizine N-Oxide contributes significantly to its peripheral selectivity and improved tolerability profile . This characteristic allows the compound to maintain antitussive efficacy while minimizing central nervous system-mediated side effects commonly associated with centrally-acting antitussive agents .

The peripheral selectivity conferred by the N-oxide group enables D,L-Dropropizine N-Oxide to act primarily on peripheral cough receptors and sensory nerve terminals . This mechanism of action is particularly advantageous for antitussive therapy, as it allows for effective cough suppression without the sedative effects and central nervous system depression associated with many traditional antitussive compounds .

ParameterN-Oxide EffectClinical Significance
PolaritySignificantly increasedReduced membrane permeability [15]
HydrophilicityEnhanced water bindingDecreased blood-brain barrier penetration [15]
Central penetrationMarkedly reducedPeripheral selectivity, reduced CNS effects
Therapeutic windowImprovedEnhanced safety profile

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

252.14739250 g/mol

Monoisotopic Mass

252.14739250 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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